Dichloroisoeverninic Acid-D6
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Overview
Description
Dichloroisoeverninic Acid-D6 is a deuterated form of dichloroisoeverninic acid, which is a metabolite of the anti-tuberculosis drug ethambutol . This compound is often used as a calibration and analytical reference material in various scientific studies, particularly those involving muscle metabolism .
Preparation Methods
The preparation of Dichloroisoeverninic Acid-D6 involves isotope dilution liquid chromatography–tandem mass spectrometry. This method is established for the accurate determination of dichloroisoeverninic acid in animal muscles without any pre-extraction and preconcentration prior to alkaline hydrolysis . The conversion of avilamycin to dichloroisoeverninic acid by alkaline hydrolysis is highly efficient, with a conversion rate of ≥92% .
Chemical Reactions Analysis
Dichloroisoeverninic Acid-D6 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Dichloroisoeverninic Acid-D6 has several scientific research applications, including:
Chemistry: It is used as a calibration and analytical reference material for studies on muscle metabolism.
Biology: It is used in studies involving the metabolism of anti-tuberculosis drugs.
Medicine: It is used to study the pharmacokinetics and pharmacodynamics of ethambutol.
Industry: It is used in the production of veterinary drugs to control bacterial enteric infections in animals.
Mechanism of Action
Dichloroisoeverninic Acid-D6 exerts its effects by blocking the formation of the 70S initiation complexes in bacterial protein synthesis. This is achieved by inhibiting the binding of formylmethionine transfer ribonucleic acid to the 30S or 50S ribosomal subunit . This mechanism is similar to that of avilamycin, which is also a metabolite of ethambutol .
Comparison with Similar Compounds
Dichloroisoeverninic Acid-D6 is unique in its stability in porcine plasma, making it an ideal matrix for studies on muscle metabolism . Similar compounds include:
Dichloroisoeverninic Acid: The non-deuterated form of this compound.
Avilamycin: A mixture of oligosaccharides of orthosomycins produced by Streptomyces viridochromogenes.
Ethambutol: An anti-tuberculosis drug that is metabolized into dichloroisoeverninic acid.
These compounds share similar chemical structures and mechanisms of action but differ in their specific applications and stability under various conditions.
Properties
Molecular Formula |
C9H8Cl2O4 |
---|---|
Molecular Weight |
257.10 g/mol |
IUPAC Name |
3,5-dichloro-4-hydroxy-2-(trideuteriomethoxy)-6-(trideuteriomethyl)benzoic acid |
InChI |
InChI=1S/C9H8Cl2O4/c1-3-4(9(13)14)8(15-2)6(11)7(12)5(3)10/h12H,1-2H3,(H,13,14)/i1D3,2D3 |
InChI Key |
OWBYFBKXWVZEQW-WFGJKAKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=C(C(=C(C(=C1Cl)O)Cl)OC([2H])([2H])[2H])C(=O)O |
Canonical SMILES |
CC1=C(C(=C(C(=C1Cl)O)Cl)OC)C(=O)O |
Origin of Product |
United States |
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